molecular formula C21H16F2N2O3 B2580772 2,6-difluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946243-84-1

2,6-difluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B2580772
CAS No.: 946243-84-1
M. Wt: 382.367
InChI Key: KACDJOMJFYLTKY-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with two fluorine atoms at the 2- and 6-positions of the benzene ring. The amide nitrogen is linked to a 1,2,3,4-tetrahydroquinolin-7-yl group, which is further functionalized with a furan-2-carbonyl moiety at the 1-position.

Properties

IUPAC Name

2,6-difluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N2O3/c22-15-5-1-6-16(23)19(15)20(26)24-14-9-8-13-4-2-10-25(17(13)12-14)21(27)18-7-3-11-28-18/h1,3,5-9,11-12H,2,4,10H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACDJOMJFYLTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multi-step organic reactions One common approach is to start with the preparation of the furan-2-carbonyl intermediate, which is then coupled with a tetrahydroquinoline derivative

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2,6-difluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets. The furan-2-carbonyl moiety can form hydrogen bonds with target proteins, while the difluoro groups can enhance the compound’s binding affinity. The tetrahydroquinoline core can interact with hydrophobic pockets in the target protein, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analogs

The benzamide scaffold is a common motif in agrochemicals, particularly insecticides and acaricides. Below is a comparison with two well-characterized analogs from the Pesticide Chemicals Glossary ():

Compound Name Substituents on Amide Nitrogen Primary Use Molecular Weight (g/mol)
Target Compound 1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl Not reported ~423.4 (calculated)
Diflubenzuron 4-Chlorophenyl Insecticide 310.68
Fluazuron 4-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridinyloxy)phenyl Acaricide 506.09
Structural Insights:
  • Diflubenzuron : The 4-chlorophenyl group confers rigidity and lipophilicity, enhancing binding to chitin synthase in insects .
  • Fluazuron : The pyridinyloxy substituent improves acaricidal activity by increasing electron-withdrawing effects and target affinity .

Physicochemical and Functional Implications

  • Electrochemical Behavior: highlights that tetrahydroquinoline derivatives (e.g., CTDB) exhibit adsorption properties on Au electrodes, suggesting that the target compound’s tetrahydroquinoline moiety could similarly influence surface interactions in electrochemical or catalytic applications .

Research Findings and Methodological Considerations

Analytical Techniques for Characterization

  • Spectroscopy : Electrochemical SFG/DFG spectroscopy (as applied to CTDB in ) could be adapted to study the adsorption behavior of the target compound on metal surfaces, providing insights into its stability and reactivity .
  • Structure-Activity Relationship (SAR): The tetrahydroquinoline-furan system may offer steric and electronic advantages over simpler aryl groups in diflubenzuron or fluazuron, but empirical data are needed to confirm this hypothesis.

Limitations in Current Knowledge

  • No direct functional data (e.g., pesticidal efficacy, toxicity) for the target compound are available in the provided evidence.

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